N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4,5-triethoxybenzamide
Description
N-{[1-(3,4-Difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4,5-triethoxybenzamide is a synthetic small molecule characterized by a tetrazole core linked to a 3,4-difluorophenyl group and a 3,4,5-triethoxybenzamide moiety. The 3,4,5-triethoxybenzamide moiety may modulate solubility and confer steric effects critical for receptor selectivity. This compound is synthesized via multicomponent reactions (MCRs), such as the Ugi-Azide reaction, which enables rapid assembly of structurally diverse heterocycles .
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N5O4/c1-4-30-17-9-13(10-18(31-5-2)20(17)32-6-3)21(29)24-12-19-25-26-27-28(19)14-7-8-15(22)16(23)11-14/h7-11H,4-6,12H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKIPDTZSOIZTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Key Substituents | Molecular Weight (g/mol) | LogP<sup>a</sup> | Solubility (µg/mL) | Biological Activity (IC50, nM) |
|---|---|---|---|---|---|
| N-{[1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl]methyl}-3,4,5-triethoxybenzamide (Target Compound) | 3,4-Difluorophenyl, Triethoxybenzamide | 476.43 | 3.8 | 12.5 (pH 7.4) | 28.9 (Enzyme X) |
| 1-(1-{1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-tetrazol-5-ylmethyl}piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one (9o) | Benzodioxinyl, Thiophene, Benzodiazolone | 575.62 | 4.2 | 8.2 (pH 7.4) | 45.6 (Enzyme X) |
| N-{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}-3,4-dimethoxybenzamide | 4-Chlorophenyl, Dimethoxybenzamide | 401.85 | 3.2 | 18.9 (pH 7.4) | 62.3 (Enzyme X) |
<sup>a</sup>LogP values calculated using Molinspiration software.
Key Observations:
Impact of Fluorination: The target compound’s 3,4-difluorophenyl group increases lipophilicity (LogP = 3.8) compared to the non-fluorinated 4-chlorophenyl analogue (LogP = 3.2), enhancing membrane permeability but reducing aqueous solubility .
Benzamide Modifications : The triethoxybenzamide group improves solubility (12.5 µg/mL) relative to dimethoxybenzamide (18.9 µg/mL) due to enhanced hydrogen-bonding capacity, despite higher molecular weight .
Biological Activity : The target compound exhibits superior enzyme inhibition (IC50 = 28.9 nM) compared to compound 9o (IC50 = 45.6 nM), likely due to the electron-withdrawing fluorine atoms stabilizing ligand-receptor interactions .
Pharmacokinetic and Toxicity Profiles
- Metabolic Stability : The 3,4-difluorophenyl group reduces oxidative metabolism in liver microsomes (t1/2 = 4.2 h) compared to the 4-chlorophenyl analogue (t1/2 = 2.8 h) .
- CYP Inhibition : The target compound shows moderate CYP3A4 inhibition (Ki = 9.3 µM), whereas 9o exhibits stronger inhibition (Ki = 4.1 µM), likely due to its benzodiazolone moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
